molecular formula C16H35NO5 B12734975 Einecs 282-990-6 CAS No. 84501-70-2

Einecs 282-990-6

Cat. No.: B12734975
CAS No.: 84501-70-2
M. Wt: 321.45 g/mol
InChI Key: RQPARFPSPVLTHI-UHFFFAOYSA-N
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Properties

CAS No.

84501-70-2

Molecular Formula

C16H35NO5

Molecular Weight

321.45 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;7,7-dimethyloctanoic acid

InChI

InChI=1S/C10H20O2.C6H15NO3/c1-10(2,3)8-6-4-5-7-9(11)12;8-4-1-7(2-5-9)3-6-10/h4-8H2,1-3H3,(H,11,12);8-10H,1-6H2

InChI Key

RQPARFPSPVLTHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCC(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Einecs 282-990-6 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using standard techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Einecs 282-990-6 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler compounds or intermediates.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce simpler alcohols or hydrocarbons.

Scientific Research Applications

Einecs 282-990-6 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Einecs 282-990-6 can be compared with other similar compounds, such as:

    Decanoic acid: A similar fatty acid with different chain length and properties.

    Neodecanoic acid: The parent compound used in the synthesis of this compound.

    2,2’,2’'-nitrilotris[ethanol]: The other reactant in the synthesis, which has its own unique properties and applications.

The uniqueness of this compound lies in its specific combination of neodecanoic acid and 2,2’,2’'-nitrilotris[ethanol], which imparts distinct chemical and physical properties .

Q & A

Q. What advanced computational methods are suitable for predicting the reactivity of this compound under novel conditions?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction pathways or molecular dynamics (MD) simulations to study solvent interactions. Validate predictions with experimental kinetic studies (e.g., time-resolved spectroscopy). Ensure computational parameters (basis sets, force fields) are explicitly documented for reproducibility .
    AI助科研之如何使用在问辅助实验(六)
    01:26

Q. How can researchers design a robust framework to investigate structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer : Use combinatorial chemistry or QSAR modeling to systematically vary substituents and correlate structural features with bioactivity. Validate models with in vitro assays (e.g., enzyme inhibition, cytotoxicity). Address overfitting by applying cross-validation and reporting confidence intervals for predictive accuracy .

Methodological Considerations

Q. What strategies ensure the validity of toxicity or bioactivity data for this compound?

  • Methodological Answer : Implement positive/negative controls in assays to benchmark results. Use blinded analysis to minimize bias. For in vivo studies, adhere to ethical guidelines for sample size justification and randomization. Publish raw datasets (e.g., dose-response curves) alongside processed results to enable independent verification .

Q. How should researchers address gaps in the mechanistic understanding of this compound’s behavior in complex systems?

  • Methodological Answer : Combine multi-omics approaches (proteomics, metabolomics) with mechanistic studies (e.g., isotopic labeling for pathway tracing). Use Bayesian inference to model probabilistic interactions. Collaborate across disciplines (e.g., computational chemistry and molecular biology) to generate testable hypotheses .

Data Management and Reproducibility

Q. What protocols are critical for securely storing and sharing experimental data on this compound?

  • Methodological Answer : Use encrypted repositories (e.g., Zenodo, Figshare) for raw data and metadata. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets. For sensitive data, implement tiered access controls and anonymization protocols. Document storage hierarchies (e.g., electronic vs. hard copy) with versioning .
    科研基础-如何做好中英文参考文献
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Q. How can researchers enhance the credibility of conflicting spectral interpretations for this compound?

  • Methodological Answer : Conduct peer validation via inter-laboratory comparisons. Use spectral simulation software (e.g., ACD/Labs) to match experimental data with theoretical predictions. Publish annotated spectra in supplementary materials, highlighting peak assignments and baseline corrections .

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